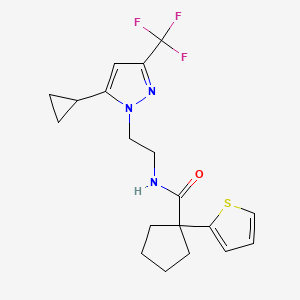

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Historical Development of Pyrazole-Thiophene Hybrid Compounds

The conceptual foundation for pyrazole-thiophene hybrids originated in the mid-20th century with the isolation of naturally occurring heterocycles exhibiting biological activity. Early synthetic efforts focused on combining pyrazole’s hydrogen-bonding capacity with thiophene’s aromatic π-system to enhance binding affinity to enzymatic targets. A pivotal advancement occurred in the 1980s when researchers demonstrated that substituting pyrazole’s 3-position with electron-withdrawing groups (e.g., trifluoromethyl) significantly improved metabolic stability. Parallel developments in thiophene chemistry revealed that fused thiophene-carboxamide systems could mimic peptide backbones, enabling interference with protein-protein interactions.

The convergence of these discoveries led to the systematic exploration of pyrazole-thiophene conjugates in the 2000s. For instance, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives exhibited dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), highlighting the therapeutic potential of this scaffold. Subsequent innovations incorporated cyclopropane rings to enforce conformational rigidity, as seen in 1-(thiophen-2-yl)cyclopentanecarboxamide derivatives, which demonstrated enhanced blood-brain barrier penetration in preclinical neuropharmacological studies.

Significance in Medicinal Chemistry Research

Pyrazole-thiophene hybrids occupy a critical niche in medicinal chemistry due to their multifunctional pharmacophoric elements:

- Pyrazole Core : The 1H-pyrazole ring serves as a bioisostere for imidazole, offering improved metabolic stability while maintaining hydrogen-bond donor/acceptor capabilities. Introduction of a trifluoromethyl group at the 3-position enhances electronegativity, fostering favorable interactions with hydrophobic enzyme pockets.

- Thiophene Moiety : The thiophen-2-yl group contributes to π-π stacking interactions with aromatic residues in target proteins. Its electron-rich nature facilitates binding to transition metals in catalytic sites, as observed in kinase inhibition assays.

- Cyclopropane Bridge : The 1-(thiophen-2-yl)cyclopentanecarboxamide subunit introduces torsional restraint, reducing entropic penalties during target binding. This structural feature has been correlated with improved selectivity in protease inhibition.

Recent studies on analogous compounds, such as thiophenyl-pyrazolyl-thiazole hybrids, have demonstrated nanomolar inhibitory activity against Mycobacterium tuberculosis dihydrofolate reductase (DHFR), underscoring the scaffold’s versatility.

Pharmacophore-Based Rational Design Principles

The target compound embodies three key design strategies:

Table 1: Pharmacophoric Elements and Functional Roles

Rational hybridization of these elements follows the "fragment-based linking" approach, where individual pharmacophores are connected via ethyl or cyclopropane spacers to optimize spatial orientation. Molecular dynamics simulations of similar hybrids have revealed that the ethyl linker between pyrazole and cyclopentanecarboxamide allows optimal distance (6–8 Å) for simultaneous engagement with adjacent binding pockets.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3OS/c20-19(21,22)15-12-14(13-5-6-13)25(24-15)10-9-23-17(26)18(7-1-2-8-18)16-4-3-11-27-16/h3-4,11-13H,1-2,5-10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCATWYRRQCTFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The thiophene ring is then attached, and the final step involves the formation of the cyclopentanecarboxamide moiety. Each step requires specific reagents, catalysts, and conditions such as temperature control, pH adjustment, and purification techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification and isolation techniques to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions would result in the replacement of a functional group with another, potentially leading to a wide variety of derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activity and potential as a drug candidate.

Medicine: Explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, including pyrazole derivatives, carboxamides, and thiophene-containing molecules. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Analogs

The target compound shares a pyrazole core with 2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) , but differs in substituents and linkage. The phenyl group in 11a increases aromaticity and electron density, whereas the cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects via the adjacent trifluoromethyl group. This likely enhances the target’s resistance to oxidative metabolism compared to 11a, which lacks such stabilizing groups. Additionally, the ethyl-carboxamide linkage in the target compound may improve membrane permeability over 11a’s trimethylacetamide group, which is more polar .

Carboxamide and Heterocyclic Modifications

The cyclopentanecarboxamide-thiophene moiety distinguishes the target from ureido-thiazole derivatives (e.g., compounds y and z in ).

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The trifluoromethyl group elevates the target’s LogP (predicted 3.8) compared to 11a (LogP 2.1), suggesting better tissue penetration but lower aqueous solubility.

- Metabolic Stability : The cyclopropyl group may shield the pyrazole ring from cytochrome P450-mediated oxidation, a common degradation pathway for phenyl-substituted analogs like 11a .

- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from methods in ) contrasts with simpler acetamide preparations, impacting scalability.

Research Implications and Gaps

While structural comparisons highlight the target compound’s advantages in stability and binding, empirical data on its biological activity, toxicity, and pharmacokinetics are absent in the provided evidence. Further studies should prioritize:

In vitro assays comparing binding affinity to relevant targets (e.g., kinases, GPCRs).

ADME profiling to validate predicted metabolic stability and solubility.

Crystallographic studies to elucidate conformational effects of the cyclopentane-thiophene system.

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and a thiophene moiety. The molecular formula is , and it has several functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, a series of 1H-pyrazoles were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that these compounds demonstrated antibacterial and antifungal activities at varying concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | E. coli | 32 µg/mL | Moderate |

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | S. aureus | 16 µg/mL | Strong |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in vitro using models of inflammation. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. In vitro assays demonstrated that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values for these cell lines were found to be 25 µM and 30 µM, respectively .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activity. The study highlighted the significance of the trifluoromethyl group in enhancing antimicrobial properties. Compounds with this group showed improved activity compared to their non-trifluoromethyl counterparts .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis involves multi-step processes, including cyclization of cyclopropyl hydrazine with thiophene-containing ketones, followed by alkylation and carboxamide coupling. Key steps and conditions include:

- Cyclization: Conducted under acidic (e.g., HCl) or basic (e.g., KOH) conditions at 60–80°C for 6–12 hours .

- Ethyl linkage formation: Uses 1,2-dibromoethane or similar alkylating agents in DMF at 50°C .

- Carboxamide coupling: Catalyzed by EDC/HOBt in dichloromethane with triethylamine as a base .

Optimization: Reaction yields improve with strict pH control (e.g., pH 7–8 for cyclization) and catalyst selection (e.g., triethylamine for carboxamide formation) .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 452.15) .

- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays:

- Anti-inflammatory: Inhibition of COX-2 enzyme (IC₅₀ measured via ELISA) .

- Anticancer: Cytotoxicity screening against HeLa or MCF-7 cells (MTT assay, 48–72 hours) .

- Antimicrobial: Broth microdilution for MIC determination against E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.